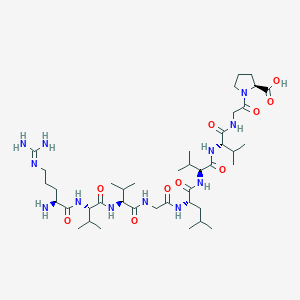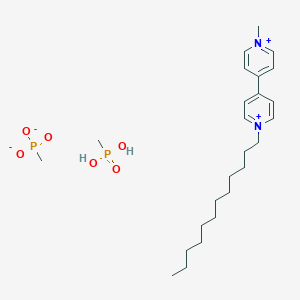
4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- is a compound belonging to the isothiazole family, characterized by its unique structure that includes both chlorine and nitrile functional groups. Isothiazoles are known for their wide range of biological activities and industrial applications, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- typically involves the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of silver fluoride (AgF), palladium(II) chloride (Pd(Ph3P)2Cl2), and triphenylphosphine (Ph3P) in acetonitrile (MeCN) at approximately 82°C. This reaction yields the desired product with a 60% yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents to achieve consistent yields and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3), are commonly used.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- has several scientific research applications:
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- involves its interaction with molecular targets, such as enzymes or receptors, leading to the modulation of specific biological pathways. The presence of chlorine and nitrile groups enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .
Comparación Con Compuestos Similares
- 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
- 3,5-Dichloroisothiazole-4-carbonitrile
Comparison:
- 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: Similar in structure but with a p-tolyl group instead of a chlorophenyl group. It exhibits similar biological activities but may have different reactivity due to the presence of the methyl group .
- 3,5-Dichloroisothiazole-4-carbonitrile: Contains two chlorine atoms on the isothiazole ring, leading to different reactivity and potential applications .
4-Isothiazolecarbonitrile, 3-chloro-5-(3-chlorophenyl)- stands out due to its unique combination of chlorine and nitrile groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
647016-62-4 |
|---|---|
Fórmula molecular |
C10H4Cl2N2S |
Peso molecular |
255.12 g/mol |
Nombre IUPAC |
3-chloro-5-(3-chlorophenyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C10H4Cl2N2S/c11-7-3-1-2-6(4-7)9-8(5-13)10(12)14-15-9/h1-4H |
Clave InChI |
FDQGVNXSCOQSLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=C(C(=NS2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)

![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)


![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)

![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)



